molecular formula C8H16BF3KN B3362808 Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate CAS No. 1015484-23-7

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate

Cat. No.: B3362808
CAS No.: 1015484-23-7
M. Wt: 233.13 g/mol
InChI Key: LXHBZKLEZMMMIU-UHFFFAOYSA-N
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Description

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate typically involves the reaction of N-cyclohexyl-N-methyl-aminomethylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

N-cyclohexyl-N-methyl-aminomethylboronic acid+BF3+KFPotassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate\text{N-cyclohexyl-N-methyl-aminomethylboronic acid} + \text{BF}_3 + \text{KF} \rightarrow \text{this compound} N-cyclohexyl-N-methyl-aminomethylboronic acid+BF3​+KF→Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and alcohols, with reactions typically carried out in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used under mild conditions.

Major Products

    Substitution Reactions: The major products are typically substituted amines or boronic acid derivatives.

    Cross-Coupling Reactions: The major products are biaryl compounds or other coupled organic molecules.

Scientific Research Applications

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

    Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism by which Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. In cross-coupling reactions, the compound acts as a source of boron, which undergoes transmetalation with palladium to form a new carbon-boron bond. This intermediate then participates in further reactions to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Potassium N-cyclohexyl-N-methyl-aminomethylboronate
  • Potassium N-cyclohexyl-N-methyl-aminomethylboronic acid
  • Potassium N-cyclohexyl-N-methyl-aminomethylboronate ester

Uniqueness

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is unique due to its stability and reactivity. Unlike other boron compounds, it is less prone to hydrolysis and can be stored for extended periods without degradation. Its trifluoroborate group provides unique reactivity patterns that are not observed in other boron derivatives, making it a valuable reagent in organic synthesis.

Biological Activity

Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate (K-CTF) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and organic synthesis. This article delves into the biological activity of K-CTF, highlighting its synthetic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

K-CTF has the molecular formula C8_8H16_{16}BF3_3N, characterized by a trifluoroborate group attached to an aminomethyl moiety. Its structural representation can be summarized as follows:

  • Molecular Formula : C8_8H16_{16}BF3_3N
  • SMILES : B-(F)(F)F
  • InChI : InChI=1S/C8H16BF3N/c1-13(7-9(10,11)12)8-5-3-2-4-6-8/h8H

Synthetic Applications

K-CTF is primarily utilized in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This process allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The trifluoroborate group enhances the stability and reactivity of the compound in various conditions, promoting high yields in synthetic pathways.

Table 1: Summary of Cross-Coupling Reactions Involving K-CTF

EntryElectrophileNucleophileYield (%)
14-ChloroanisoleK-CTF90
23-ChloropyridineK-CTF63
3Benzyl ChlorideK-CTF87
4Aryl BromidesK-CTF95

The above table illustrates the effectiveness of K-CTF in various cross-coupling reactions, showcasing its versatility as a nucleophilic partner.

Biological Activity and Mechanisms

The biological activity of K-CTF is linked to its ability to participate in nucleophilic substitutions and cross-coupling reactions. Studies have indicated that compounds derived from K-CTF exhibit significant pharmacological properties, including antimicrobial and anticancer activities.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives synthesized from K-CTF against Gram-negative bacteria. The results demonstrated that certain derivatives exhibited inhibition against fluoroquinolone-resistant strains, suggesting potential applications in treating resistant infections.

The proposed mechanism involves the formation of reactive intermediates during the cross-coupling process, which can interact with biological targets such as enzymes or receptors. The trifluoroborate moiety is believed to enhance the electrophilicity of the resulting compounds, facilitating their interaction with biological macromolecules.

Properties

IUPAC Name

potassium;[cyclohexyl(methyl)amino]methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BF3N.K/c1-13(7-9(10,11)12)8-5-3-2-4-6-8;/h8H,2-7H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHBZKLEZMMMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C)C1CCCCC1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015484-23-7
Record name Borate(1-), [(cyclohexylmethylamino)methyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015484-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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